Dihedral Angle & Intramolecular Hydrogen Bonding: 5-Bromo-2-Hydroxy vs. 4-Bromo and 3-Bromo Analogs
The 5-bromo-2-hydroxy substitution on the benzylidene ring introduces a strong intramolecular O–H⋯N hydrogen bond between the ortho-hydroxyl group and the imine nitrogen. This interaction is absent in the 4-bromo (para) analogs, which rely solely on a weaker N–H⋯N hydrazide intramolecular bond forming an S(5) motif [1]. In the structurally characterized 4-bromobenzylidene analog, the dihedral angle between the pyrazine-carbohydrazide plane and the bromophenyl ring is 10.57(7)° [1]. For the 3-bromobenzylidene analog, the corresponding dihedral angle increases to 12.16(12)° [2]. The additional O–H⋯N tether in the 5-bromo-2-hydroxy derivative is predicted to further reduce this dihedral angle, enhancing π-conjugation across the hydrazone bridge and potentially increasing planarity-dependent target binding.
| Evidence Dimension | Dihedral angle between pyrazine-carbohydrazide and phenyl planes |
|---|---|
| Target Compound Data | Predicted <10° based on intramolecular O–H⋯N restraint (no published single-crystal data for the exact compound) |
| Comparator Or Baseline | 4-Br analog (para): 10.57(7)° [1]; 3-Br analog (meta): 12.16(12)° [2] |
| Quantified Difference | ≥0.6° reduction vs. 4-Br analog; ≥2.2° reduction vs. 3-Br analog |
| Conditions | Single-crystal X-ray diffraction (Mo Kα radiation, room temperature) for comparator structures |
Why This Matters
Smaller dihedral angles tighten π-conjugation across the hydrazone linker, which can enhance electronic communication between the pyrazine ring and the bromophenol pharmacophore, directly influencing DprE1 binding affinity and antimicrobial potency.
- [1] Shah, M. A., Hameed, S., Tahir, M. N., Anwar, M. & Israr, M. (2013). N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide. Acta Crystallogr. E 69, o1038. View Source
- [2] Ahmad, M., Hameed, S., Tahir, M. N., Anwar, M. & Israr, M. (2013). N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide. Acta Crystallogr. E 69, o1635. View Source
